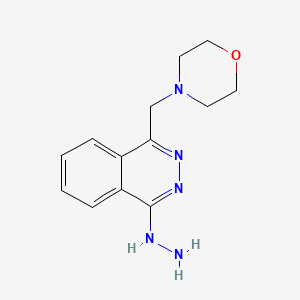
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₇N₅O. It is known for its unique structure, which includes a hydrazinyl group attached to a phthalazine ring, further connected to a morpholine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)piperidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)pyrrolidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)thiomorpholine
Uniqueness
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is unique due to its specific combination of a hydrazinyl group, phthalazine ring, and morpholine moiety.
Propiedades
Fórmula molecular |
C13H17N5O |
|---|---|
Peso molecular |
259.31 g/mol |
Nombre IUPAC |
[4-(morpholin-4-ylmethyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C13H17N5O/c14-15-13-11-4-2-1-3-10(11)12(16-17-13)9-18-5-7-19-8-6-18/h1-4H,5-9,14H2,(H,15,17) |
Clave InChI |
DCLNWHCAVBTSQC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=NN=C(C3=CC=CC=C32)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


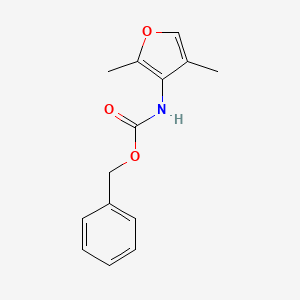
![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
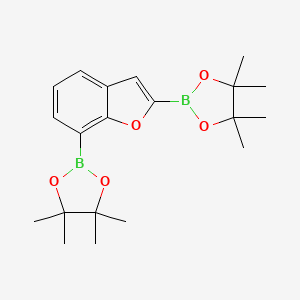
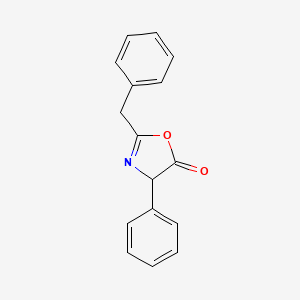
![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)

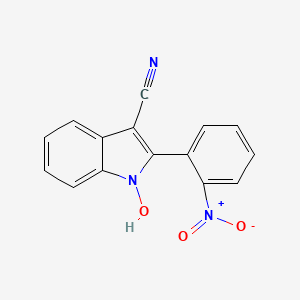

![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)

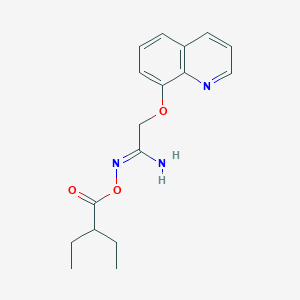
![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
